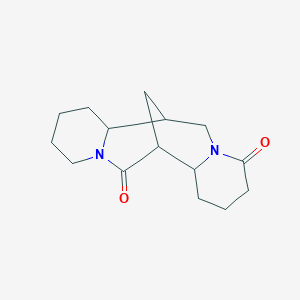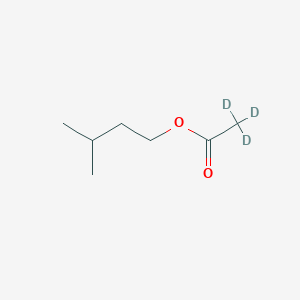![molecular formula C10H23N3O3 B12298411 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid](/img/structure/B12298411.png)
2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid, also known as hypusine, is a unique amino acid derivative. It is formed post-translationally in eukaryotic cells and is a critical component of the eukaryotic translation initiation factor 5A (eIF5A). This compound plays a significant role in cellular processes, including protein synthesis and cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid involves multiple steps. One common method includes the reaction of lysine with spermidine, catalyzed by the enzyme deoxyhypusine synthase. This reaction forms deoxyhypusine, which is subsequently hydroxylated by deoxyhypusine hydroxylase to produce hypusine .
Industrial Production Methods
Industrial production of this compound is not widely reported due to its specific biological role and the complexity of its synthesis. it can be synthesized in laboratory settings using recombinant DNA technology to overexpress the necessary enzymes in suitable host cells .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Applications De Recherche Scientifique
2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study post-translational modifications and enzyme catalysis.
Biology: It plays a crucial role in protein synthesis and cell proliferation, making it a target for studying cellular processes.
Medicine: Research on this compound has implications for understanding diseases related to protein synthesis and cell growth, such as cancer.
Industry: While not widely used industrially, its role in biological processes makes it a compound of interest for biotechnological applications
Mécanisme D'action
The mechanism of action of 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid involves its incorporation into eIF5A. This incorporation is essential for the activity of eIF5A, which in turn is crucial for the translation of specific mRNAs. The molecular targets include ribosomes and various translation factors, and the pathways involved are primarily related to protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: A precursor in the biosynthesis of hypusine.
Spermidine: Another precursor involved in the synthesis of hypusine.
Deoxyhypusine: An intermediate in the biosynthesis of hypusine
Uniqueness
What sets 2-Amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid apart is its specific role in the post-translational modification of eIF5A, which is unique among amino acids. This modification is critical for the function of eIF5A and, consequently, for protein synthesis and cell proliferation .
Propriétés
Formule moléculaire |
C10H23N3O3 |
|---|---|
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
2-amino-6-[(4-amino-2-hydroxybutyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H23N3O3/c11-5-4-8(14)7-13-6-2-1-3-9(12)10(15)16/h8-9,13-14H,1-7,11-12H2,(H,15,16) |
Clé InChI |
BZUIJMCJNWUGKQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCNCC(CCN)O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)




![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)

![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)


![Sodium;[3-hydroxy-2,7-diiodo-6-oxo-9-(2-sulfonatophenyl)xanthen-4-yl]mercury;hydrate](/img/structure/B12298383.png)



